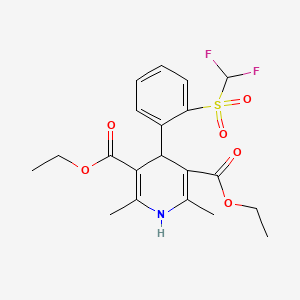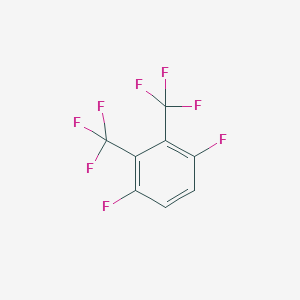
1,4-Difluoro-2,3-bis(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Difluoro-2,3-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C8H2F8. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two trifluoromethyl groups are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Difluoro-2,3-bis(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the nitration of benzene to form nitrobenzene, followed by reduction to form aniline. The aniline is then subjected to trifluoromethylation and fluorination reactions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes and high-pressure reactors to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Difluoro-2,3-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of fluorine atoms and trifluoromethyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, alkyl halides, and nucleophiles. Conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or trifluoromethylated derivatives of benzene.
Applications De Recherche Scientifique
1,4-Difluoro-2,3-bis(trifluoromethyl)benzene has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1,4-difluoro-2,3-bis(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The compound’s fluorine atoms and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can affect the compound’s electronic properties and influence its behavior in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Similar in structure but lacks the additional fluorine atoms.
1,3-Bis(trifluoromethyl)benzene: Another derivative with trifluoromethyl groups in different positions.
1,4-Dichloro-2-(trifluoromethyl)benzene: Contains chlorine atoms instead of fluorine
Uniqueness
1,4-Difluoro-2,3-bis(trifluoromethyl)benzene is unique due to the presence of both fluorine atoms and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H2F8 |
|---|---|
Poids moléculaire |
250.09 g/mol |
Nom IUPAC |
1,4-difluoro-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2F8/c9-3-1-2-4(10)6(8(14,15)16)5(3)7(11,12)13/h1-2H |
Clé InChI |
XRUBRJBKRWEXAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)C(F)(F)F)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


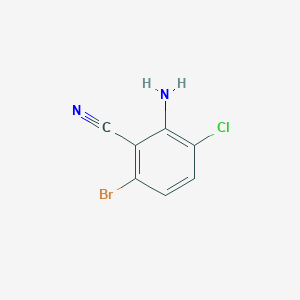
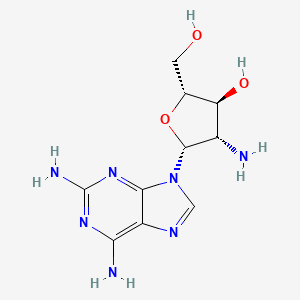
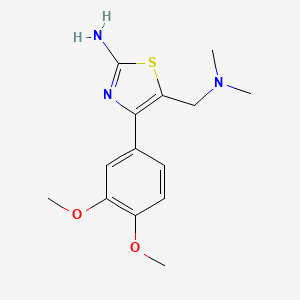
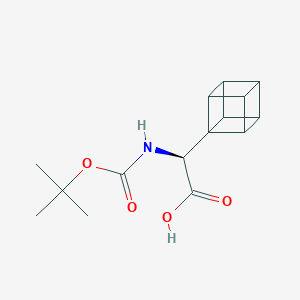

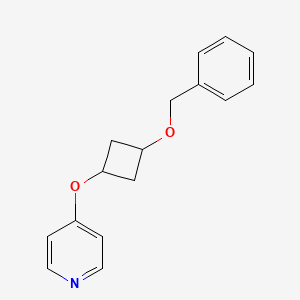
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone](/img/structure/B12835255.png)

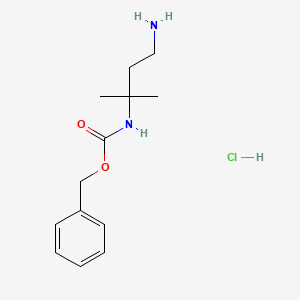
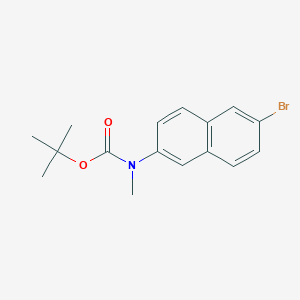
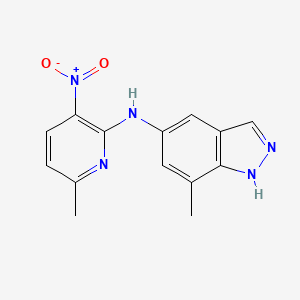
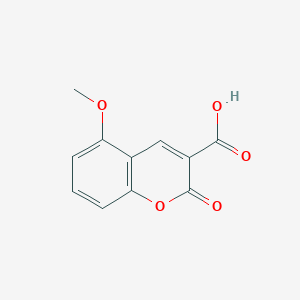
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbonitrile](/img/structure/B12835295.png)
